2-Acetylbenzaldehyde
Description
Historical Context and Discovery of o-Acylbenzaldehydes
The broader class of compounds to which 2-Acetylbenzaldehyde belongs, o-acylbenzaldehydes, has a documented history of synthesis dating back to the late 1960s. The first reported synthesis of an o-acylbenzaldehyde, specifically o-benzoylbenzaldehyde, occurred in 1968. americanelements.com This pioneering work was carried out by Metlesics and co-workers, who achieved this compound through the oxidation of o-hydroxymethyl-benzhydrol using selenium oxide, yielding a 53% product. americanelements.com Subsequent advancements demonstrated that alternative oxidizing agents, such as ceric ammonium (B1175870) nitrate (B79036), could achieve higher yields for similar transformations, reaching up to 96% for o-benzoylbenzaldehyde. americanelements.com
The synthesis of this compound itself has been explored through various multi-step methodologies. For instance, the photo-oxidation of o-methylacetophenone was reported in 1976 as a route to synthesize this compound. Generally, the preparation of o-disubstituted benzene (B151609) derivatives, including o-acylbenzaldehydes, has historically presented challenges, often requiring non-conventional methods, multiple synthetic steps, and sometimes resulting in low yields. americanelements.comnih.gov Despite these difficulties, the synthetic potential of o-acylbenzaldehydes has continued to drive research into more efficient and general synthetic approaches. americanelements.comnih.gov
Significance of the o-Substitution Pattern and Bifunctional Carbonyl Groups
The chemical significance of this compound is profoundly linked to its ortho-substitution pattern and the presence of two bifunctional carbonyl groups. The term "ortho" refers to substituents positioned on adjacent carbon atoms (1,2-positions) of a benzene ring. nih.gov In this compound, both an aldehyde group (-CHO) and an acetyl group (-COCH₃) are directly attached to the benzene ring in this ortho configuration. thegoodscentscompany.com
A carbonyl group is a fundamental organic functional group characterized by a carbon atom double-bonded to an oxygen atom (C=O). cenmed.com this compound is considered bifunctional because it incorporates two distinct carbonyl functionalities: an aldehyde and a ketone. thegoodscentscompany.com This unique arrangement imparts distinctive reactivity. The aldehyde group is inherently reactive, capable of undergoing a variety of chemical transformations including nucleophilic addition, oxidation, and reduction reactions. thegoodscentscompany.com Furthermore, the presence of the acetyl group in the ortho position is known to enhance the reactivity of the adjacent aldehyde group. thegoodscentscompany.com
This ortho-substitution pattern gives rise to what is often referred to as an "ortho-effect," where the proximity of substituents significantly influences the compound's chemical behavior. wikipedia.orgfishersci.co.uknih.govfragranceu.com For example, in Wittig olefination reactions involving benzaldehydes, ortho-substituents can impact the stereoselectivity, specifically influencing the E-Z ratio of the resulting alkenes. wikipedia.orgfishersci.co.uk Studies have indicated that the spatial proximity of ortho-substituents to certain bonds can be more critical for specific coupling constants than their electronic properties (electron-donating or electron-withdrawing character). nih.govfragranceu.com The bifunctional nature of this compound, with its strategically placed carbonyls, makes it a highly valuable and versatile intermediate for facilitating complex intramolecular reactions and constructing novel heterocyclic and non-heterocyclic aromatic compounds. americanelements.comnih.gov
Overview of Research Directions and Scope of the Outline
The distinctive structural features of this compound position it as a valuable starting material in various synthetic endeavors. It serves as a key building block for the preparation of diverse compounds, including but not limited to isoindoles, phthalimidines, isoindoloquinazolines, indanes, naphthols, and olefins. americanelements.comnih.gov Beyond its role in synthesizing these compounds, recent research has also highlighted its utility in more specialized applications, such as peptide labeling and protein modification, where new cross-linking properties have been identified. The scope of this article is strictly limited to providing an introductory overview of this compound, covering its historical background, the significance of its molecular structure, and a general outline of its utility in contemporary chemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-acetylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEAMZDXUCYOQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178955 | |
| Record name | 2-Acetylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24257-93-0 | |
| Record name | 2-Acetylbenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024257930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Acetylbenzaldehyde
Strategic Approaches to o-Disubstituted Benzene (B151609) Derivatives
Ortho-disubstituted benzene derivatives, including o-acylbenzaldehydes, are often difficult to prepare using conventional synthetic methods. nih.gov The inherent structural complexity and the presence of two carbonyl groups in ortho positions on the benzene ring can lead to difficulties in achieving high yields and often require multi-step processes. nih.gov The ortho-substitution pattern also introduces steric hindrance, which can influence the reactivity of the compound and its interactions in various reactions. Consequently, many existing synthetic approaches for o-acylbenzaldehydes are not broadly applicable. nih.gov
Review of Existing Synthetic Routes for 2-Acetylbenzaldehyde
Several synthetic routes have been developed for the preparation of this compound (3b). One approach involves the acetylation of benzaldehyde (B42025) with acetic anhydride (B1165640) in the presence of a catalyst. cenmed.com Another method includes the oxidation of phenylethanol to yield this compound.
More intricate multi-step syntheses have also been reported. For instance, a six-step pathway begins with the treatment of phthalic anhydride with malonic acid to produce o-acetylbenzoic acid, which then undergoes a series of transformations to yield this compound. nih.gov Other documented methods include the permanganate (B83412) oxidation of 2-acetyl-cis-cinnamic acid, achieving a 40% yield. nih.gov Aqueous ozonolysis of 1-methyl-, 1,2-dimethyl, and 1,3-dimethyl-naphthalene has also been shown to produce this compound, with yields ranging from 17% to 65%. nih.gov Additionally, the photo-oxidation of o-methylacetophenone has been reported to lead to the formation of this compound. nih.gov
| Synthetic Route | Precursor | Reported Yield (for this compound) | Reference |
| Acetylation | Benzaldehyde + Acetic Anhydride | Not specified | cenmed.com |
| Oxidation | Phenylethanol | Not specified | |
| Multi-step synthesis | Phthalic Anhydride | 83% (via ethylene (B1197577) ketal intermediate) | nih.gov |
| Permanganate Oxidation | 2-Acetyl-cis-cinnamic acid | 40% | nih.gov |
| Aqueous Ozonolysis | 1-methylnaphthalene | 17% | nih.gov |
| Aqueous Ozonolysis | 1,2-dimethylnaphthalene (B110214) | 65% | nih.gov |
| Aqueous Ozonolysis | 1,3-dimethylnaphthalene | 27% | nih.gov |
| Photo-oxidation | o-Methylacetophenone | Up to 38% (with CuSO4) | nih.gov |
Oxidation-Based Synthesis Routes
Oxidation reactions play a significant role in the synthesis of o-acylbenzaldehydes, including this compound. These methods often involve the controlled oxidation of specific precursor molecules.
Oxidation of o-Hydroxymethyl-benzhydrol Derivatives
The oxidation of o-hydroxymethyl-benzhydrol derivatives is a notable strategy for synthesizing o-acylbenzaldehydes. While the most commonly cited examples in the literature for this specific methodology pertain to the synthesis of o-benzoylbenzaldehyde (3a) from o-hydroxymethyl-benzhydrol (2a), the underlying oxidative principles are relevant to the broader class of o-acylbenzaldehydes, including this compound. nih.gov A relevant o-hydroxymethyl-benzhydrol derivative for this compound synthesis is 1-(2-(Hydroxymethyl)phenyl)ethan-1-ol.
Selenium dioxide (SeO2) is a well-established oxidizing agent in organic chemistry, known for its ability to oxidize carbon-hydrogen bonds adjacent to activating groups such as olefins, aldehydes, ketones, and alcohols. The first reported synthesis utilizing selenium dioxide for an o-acylbenzaldehyde was in 1968, involving the oxidation of o-hydroxymethyl-benzhydrol (2a) with selenium oxide to yield o-benzoylbenzaldehyde (3a) in 53% yield. nih.gov While yields for other o-acylbenzaldehydes synthesized via this method are not consistently available, the methodology demonstrates the utility of selenium dioxide in converting benzylic alcohols to corresponding carbonyl compounds. nih.gov Selenium dioxide is a colorless solid that sublimes at 350 °C.
Ceric ammonium (B1175870) nitrate (B79036) (CAN) is a powerful one-electron oxidant, frequently employed in organic synthesis. It is an orange-red crystalline solid that exhibits high solubility in water and ethanol. CAN is particularly effective in acidic conditions and is capable of oxidizing various oxygen-containing compounds, including alcohols, to their corresponding aldehydes and ketones. A significant advantage of CAN is its low cost, miscibility in water, and high reactivity, making it a "green chemistry" approach in some applications.
In the context of o-acylbenzaldehyde synthesis, the oxidation of o-hydroxymethyl-benzhydrol (2a) with ceric ammonium nitrate (CAN) has been shown to produce o-benzoylbenzaldehyde (3a) in a remarkably high yield of 96%. nih.gov This high yield highlights the efficiency and selectivity of CAN in facilitating this type of oxidative transformation, making it a preferred method for certain o-acylbenzaldehydes. nih.gov
Selenium Dioxide Oxidation
Oxidation of Lactols
Permanganate Oxidation of 2-Acetyl-cis-cinnamic Acid
This compound can be synthesized through the permanganate oxidation of 2-acetyl-cis-cinnamic acid. This reaction typically proceeds with a yield of 40%. umich.eduarkat-usa.orgresearchgate.net The conditions for this oxidation involve the use of potassium permanganate (KMnO4) in the presence of sodium carbonate (Na2CO3) and magnesium sulfate (B86663) (MgSO4) in a benzene solvent, maintained at a temperature range of 0-5 °C. umich.eduarkat-usa.orgresearchgate.net The precursor, 2-acetyl-cis-cinnamic acid, is itself prepared via the ozonolysis of 1-methyl-2-naphthol. umich.eduarkat-usa.orgresearchgate.net
Multi-step Synthesis Protocols
The synthesis of this compound often requires multi-step protocols to achieve the desired regioselectivity and functional group transformations. These complex routes highlight the challenges in preparing o-disubstituted benzene derivatives. umich.eduarkat-usa.org
From Phthalic Anhydride and Malonic Acid
A notable multi-step synthesis protocol for this compound commences from phthalic anhydride (PubChem CID: 6811) and malonic acid (PubChem CID: 867). This method is a six-step sequence, demonstrating a detailed pathway for its preparation. umich.eduarkat-usa.orgresearchgate.net
The synthesis sequence is as follows:
Reaction of Phthalic Anhydride with Malonic Acid: Phthalic anhydride reacts with malonic acid to yield o-acetylbenzoic acid, with a reported yield of 28%. umich.eduarkat-usa.orgresearchgate.net
Methylation: O-acetylbenzoic acid is subsequently reacted with methyl iodide, leading to the formation of o-acetylbenzoic methyl ester in 94% yield. umich.eduarkat-usa.orgresearchgate.net
Ketal Formation: The methyl ester is then treated with trimethylorthoformate and ethylene glycol in the presence of p-toluenesulfonic acid, forming a ketal intermediate in 74% yield. umich.eduarkat-usa.orgresearchgate.net
Reduction: This ketal is further reduced using lithium aluminum hydride, yielding o-acetyl benzyl (B1604629) alcohol ethylene ketal in 86% yield. umich.eduarkat-usa.orgresearchgate.net
Oxidation: The resulting alcohol ketal is oxidized using pyridinium (B92312) chlorochromate adsorbed on alumina, in a mixture of methylene (B1212753) chloride and hexane, to produce o-acetylbenzaldehyde ethylene ketal as a faint yellow liquid in 87% yield. umich.eduarkat-usa.orgresearchgate.net
Deprotection: The final step involves stirring the ethylene ketal in a mixture of acetic acid and water, which effectively deprotects the aldehyde, affording this compound in an 83% yield. umich.eduarkat-usa.orgresearchgate.net
The yields for key steps in the multi-step synthesis from phthalic anhydride and malonic acid are summarized in the table below:
| Step | Reactants/Reagents | Product | Yield (%) |
| 1. Initial Reaction | Phthalic Anhydride, Malonic Acid | o-Acetylbenzoic Acid | 28 |
| 2. Methylation | o-Acetylbenzoic Acid, Methyl Iodide | o-Acetylbenzoic Methyl Ester | 94 |
| 3. Ketal Formation | Methyl Ester, Trimethylorthoformate, Ethylene Glycol | Ketal Intermediate | 74 |
| 4. Reduction | Ketal Intermediate, Lithium Aluminum Hydride | o-Acetyl Benzyl Alcohol Ethylene Ketal | 86 |
| 5. Oxidation | Alcohol Ketal, Pyridinium Chlorochromate on Alumina | o-Acetylbenzaldehyde Ethylene Ketal | 87 |
| 6. Deprotection (Final Step) | Ethylene Ketal, Acetic Acid/Water | This compound | 83 |
Derivatization and Selective Deprotection Strategies
Derivatization and selective deprotection strategies are fundamental in organic synthesis, particularly when dealing with multifunctional compounds like this compound. tcichemicals.comjocpr.com These strategies involve temporarily converting specific reactive functional groups into inactive ones (protection) and then selectively regenerating them at a later stage (deprotection) without affecting other parts of the molecule. tcichemicals.comjocpr.comrsc.org The success of such syntheses relies on the careful selection of protecting groups that exhibit stability under various reaction conditions and can be chemoselectively removed. tcichemicals.com Orthogonal protecting groups, which can be installed and removed independently in the presence of others, are crucial for sequential transformations in complex molecule synthesis. jocpr.com
In the multi-step synthesis of this compound from phthalic anhydride and malonic acid, a key derivatization and deprotection step is evident. The aldehyde group is protected as an ethylene ketal (Step 3), allowing for subsequent transformations (Steps 4 and 5) on other parts of the molecule without interference from the reactive aldehyde. umich.eduarkat-usa.orgresearchgate.net This ketal is then selectively deprotected in the final step (Step 6) to reveal the desired this compound. umich.eduarkat-usa.orgresearchgate.net This exemplifies how derivatization and selective deprotection are integral to achieving the synthesis of this compound.
Photo-oxidation of o-Methylacetophenone
The photo-oxidation of o-methylacetophenone (PubChem CID: 11340) serves as another method for synthesizing this compound. This approach was reported in 1976 and involves the irradiation of o-methylacetophenone in methanol (B129727). umich.eduarkat-usa.orgresearchgate.net The reaction mechanism is suggested to proceed through an intermediate enole and a cyclic peroxide. umich.eduarkat-usa.orgresearchgate.net
The yield of this compound from this photo-oxidation varies significantly depending on the reaction conditions:
| Conditions | Yield (%) |
| Methanol, no additive | Up to 5 |
| Methanol, in presence of copper(II) sulfate | Up to 38 |
| Methanol, in presence of hydrochloric acid | Up to 9 |
These findings indicate that the presence of additives, such as copper(II) sulfate, can substantially influence the efficiency of the photo-oxidation process, leading to a higher yield of the desired product. umich.eduarkat-usa.orgresearchgate.net
Emerging and Green Chemistry Synthesis Approaches
The field of chemical synthesis is continuously evolving towards more sustainable and environmentally friendly methodologies, often referred to as green chemistry. While specific emerging or green chemistry synthesis approaches solely for this compound are not extensively detailed in the provided search results, the broader context of green chemistry in the synthesis of pharmaceutical and chemical intermediates is recognized. google.com For instance, electrochemical synthesis methods are being explored as a green chemistry approach for various intermediates. google.com Similarly, "green photochemical protocols" have been developed for related reactions, such as the chemoselective acetalization of 4-acetylbenzaldehyde (B1276866), indicating a general trend towards utilizing more environmentally benign conditions and catalysts like natural kaolin. researchgate.net These trends suggest that future developments in this compound synthesis may increasingly incorporate principles of green chemistry, focusing on reduced waste, safer solvents, and more energy-efficient processes.
Aqueous Ozonolysis of Naphthalene (B1677914) Derivatives
A notable method for synthesizing this compound involves the aqueous ozonolysis of specific naphthalene derivatives. This process has been reported to yield this compound (referred to as 3b in some literature) as a major product. nih.gov, fishersci.ca
The reaction involves the ozonolysis of methylated naphthalenes, specifically 1-methylnaphthalene, 1,2-dimethylnaphthalene, and 1,3-dimethylnaphthalene, in an aqueous medium. nih.gov, fishersci.ca The yields obtained vary depending on the substitution pattern of the naphthalene precursor. For instance, the aqueous ozonolysis of 1,2-dimethylnaphthalene has shown a particularly high yield. nih.gov, fishersci.ca
When the ozonolysis was conducted in aqueous conditions, the reported yields for this compound were as follows:
| Naphthalene Derivative | Yield (%) (Aqueous Ozonolysis) |
| 1-Methylnaphthalene | 17 |
| 1,2-Dimethylnaphthalene | 65 |
| 1,3-Dimethylnaphthalene | 27 |
| nih.gov, fishersci.ca |
In comparison, performing the ozonolysis in organic solvents such as methanol or n-hexane resulted in significantly lower yields, typically ranging from 6% to 14%. nih.gov, fishersci.ca This highlights the importance of the aqueous medium for achieving higher efficiencies in this specific synthetic pathway for this compound.
Catalytic Methods for o-Acylbenzaldehyde Preparation
Catalytic approaches offer alternative routes for the preparation of o-acylbenzaldehydes, including this compound. One such method involves the photo-oxidation of o-methylacetophenone. nih.gov
In this catalytic process, o-methylacetophenone undergoes photo-oxidation in methanol. The presence of a copper(II) sulfate catalyst has been shown to influence the reaction outcome, leading to the formation of this compound. nih.gov The reported yield for this compound in the presence of copper(II) sulfate was up to 38%. nih.gov
Another general catalytic approach for synthesizing this compound involves the reaction of benzaldehyde with acetic anhydride in the presence of a suitable catalyst. ontosight.ai While the specific catalyst and detailed conditions for this reaction leading to this compound were not detailed in the provided sources, this method represents a broader class of catalytic preparations for this compound.
| Reactants/Precursor | Catalyst | Conditions (if specified) | Yield (%) (if specified) |
| o-Methylacetophenone | Copper(II) sulfate | Photo-oxidation in methanol | Up to 38 |
| Benzaldehyde, Acetic Anhydride | A catalyst (general) | Not specified | Not specified |
| ontosight.ai, nih.gov |
Kamal Qureshi Protocol and Green Chemistry Contributions
The Kamal Qureshi Protocol is a significant methodology within the realm of green chemistry, primarily recognized for its contributions to the synthesis of 3,3′-diindolylmethanes (DIMs). mdpi.com This protocol typically involves a multicomponent reaction (MCR) where two equivalents of indole (B1671886) react with one equivalent of an aldehyde in the presence of an acid catalyst. mdpi.com
A key aspect of the Kamal Qureshi Protocol that aligns with green chemistry principles is its high atom economy, which is a core tenet of green chemistry (Principle #2). mdpi.com Furthermore, reactions following this protocol often simplify the workup procedure, frequently requiring only the isolation of the final product, thereby reducing waste generation. mdpi.com
However, based on the available literature, the Kamal Qureshi Protocol is not documented as a direct synthetic methodology for the preparation of the chemical compound this compound. Its primary application and green chemistry contributions are distinct from the synthesis of this specific o-acylbenzaldehyde.
Reactivity and Reaction Mechanisms of 2 Acetylbenzaldehyde
Mechanistic Insights into Carbonyl Group Reactivity
The presence of two distinct carbonyl functionalities in 2-acetylbenzaldehyde leads to a complex yet predictable reactivity profile.
Role of Reactive Carbonyl Groups in Chemical Transformations
The carbonyl groups (C=O) in this compound are highly reactive due to the significant polarity of the carbon-oxygen double bond, where the carbon atom carries a partial positive charge, rendering it an electrophilic center susceptible to nucleophilic attack pressbooks.pubsavemyexams.comlibretexts.org. This electrophilic character is fundamental to many of its chemical transformations.
Generally, aldehydes exhibit higher reactivity towards nucleophilic addition compared to ketones pressbooks.publibretexts.org. This enhanced reactivity in aldehydes stems from two primary factors:
Steric Hindrance: The aldehyde carbonyl carbon is less sterically hindered because it is bonded to a smaller hydrogen atom and one alkyl group, whereas a ketone carbonyl carbon is bonded to two alkyl groups pressbooks.publibretexts.org.
Electronic Effects: The carbonyl carbon in aldehydes typically possesses a greater partial positive charge than that in ketones. This is because alkyl groups are electron-donating, and ketones have two such groups stabilizing the partial positive charge, making the carbonyl carbon less electrophilic than in aldehydes pressbooks.publibretexts.org.
The ortho-substitution pattern in this compound can also introduce steric hindrance, which may influence the reactivity and interaction of its carbonyl groups with other molecules .
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of this compound can participate in electrophilic aromatic substitution (EAS) reactions . EAS reactions are characteristic of aromatic systems, involving the attack of an electrophile on the electron-rich pi-system of the aromatic ring lumenlearning.comlibretexts.org. This process typically proceeds through the formation of a cationic intermediate, often referred to as a Wheland intermediate or sigma complex, followed by the loss of a proton to restore the aromaticity of the ring lumenlearning.comlibretexts.org.
Both the aldehyde and acetyl groups present on the benzene ring of this compound are electron-withdrawing substituents . Electron-withdrawing groups generally deactivate the aromatic ring towards EAS, making it less reactive than unsubstituted benzene. They also typically direct incoming electrophiles to the meta positions relative to themselves . The specific ortho arrangement of these two groups in this compound introduces unique electronic and steric considerations that can further influence the regioselectivity and rate of electrophilic attack on the aromatic ring .
Condensation Reactions of this compound
The presence of reactive carbonyl groups enables this compound to undergo various condensation reactions, which are crucial for the synthesis of larger and more complex organic molecules.
Formation of Larger Organic Molecules with Nucleophiles
Condensation reactions involve the combination of two or more molecules, typically accompanied by the elimination of a small molecule such as water, alcohol, or hydrogen halide savemyexams.comorgoreview.com. This compound, with its dual carbonyl functionality, can react with a variety of nucleophiles to form more elaborate structures ontosight.ai. This versatility makes it a valuable building block in synthetic chemistry .
Imine and Hydrazone Formation
A significant class of condensation reactions involving this compound includes its reactions with nitrogen-containing nucleophiles, leading to the formation of imines and hydrazones.
Imine Formation (Schiff Bases): The aldehyde group of this compound, being more reactive, readily undergoes condensation with primary amines (RNH₂) to form imines (R₂C=NR), also known as Schiff bases libretexts.orgorgoreview.comlibretexts.org. This reaction is an acid-catalyzed and reversible process, involving the nucleophilic addition of the amine to the carbonyl carbon, followed by proton transfer and the elimination of a water molecule orgoreview.comlibretexts.orglibretexts.org. The reaction rate for imine formation is sensitive to pH, typically exhibiting an optimal rate around pH 4-5. At very high pH, there is insufficient acid to protonate the hydroxyl group for water removal, while at very low pH, the primary amine reactant becomes protonated and non-nucleophilic, thereby slowing the reaction orgoreview.comlibretexts.orglibretexts.org.
Hydrazone Formation: this compound can also react with hydrazine (B178648) (NH₂NH₂) or its derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), to yield hydrazones savemyexams.comlibretexts.orglibretexts.org. These are also condensation reactions where a molecule of water is eliminated savemyexams.comlibretexts.org. The formation of hydrazones, particularly with 2,4-DNPH, often results in highly colored precipitates (yellow, orange, or red), making these reactions valuable for the qualitative detection and characterization of carbonyl compounds in organic chemistry savemyexams.comlibretexts.org.
Oxidation and Reduction Pathways
This compound can undergo both oxidation and reduction reactions, targeting its aldehyde and ketone functional groups, respectively ontosight.ai.
Oxidation: The aldehyde group in this compound is generally more susceptible to oxidation than the ketone group. Aldehydes can be oxidized to their corresponding carboxylic acids using various oxidizing agents fiveable.meallen.in. For this compound, this would typically result in the formation of 2-acetylbenzoic acid.
Reduction: Both the aldehyde and ketone functionalities of this compound can be reduced. Aldehydes are reduced to primary alcohols, while ketones are reduced to secondary alcohols savemyexams.comfiveable.meallen.in. Common reducing agents employed for these transformations include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) savemyexams.comfiveable.meallen.in. Sodium borohydride is considered a milder reducing agent and can often selectively reduce aldehydes in the presence of ketones, as aldehydes are generally more reactive towards reduction savemyexams.comfiveable.meallen.inchegg.com. Lithium aluminum hydride, being a stronger reducing agent, is capable of reducing both carbonyl groups savemyexams.comfiveable.meallen.in. Depending on the choice of reducing agent and reaction conditions, this compound can be selectively reduced to 2-(1-hydroxyethyl)benzaldehyde (reduction of the ketone) or 2-acetylbenzyl alcohol (reduction of the aldehyde), or fully reduced to 2-(1-hydroxyethyl)benzyl alcohol (reduction of both carbonyls).
Oxidation to Corresponding Acids and Derivatives
Aldehydes are generally susceptible to oxidation, converting into carboxylic acids. This transformation involves the addition of an oxygen atom to the carbonyl carbon vaia.com. Strong oxidizing agents such as potassium dichromate(VI) or potassium permanganate (B83412), typically in acidic conditions, are commonly employed for this purpose chemguide.co.ukmonash.edu. For compounds structurally similar to this compound, such as 4-acetylbenzaldehyde (B1276866), oxidation can yield 4-acetylbenzoic acid .
In atmospheric chemistry studies, this compound has been observed to undergo reactions with hydroxyl (OH) radicals. A significant product identified from the OH radical-initiated reaction of this compound is phthalic anhydride (B1165640) nih.gov. This indicates that oxidative pathways can lead to ring-closure and further functionalization or degradation products. Furthermore, photo-isomerization of o-acetylbenzaldehyde (this compound) can yield 3-methylphthalide, proceeding via a ketene (B1206846) intermediate researchgate.net.
Reduction to Alcohols and Other Functional Groups
Both the aldehyde and ketone functionalities within this compound are amenable to reduction. Aldehydes are typically reduced to primary alcohols, while ketones are reduced to secondary alcohols chemguide.co.ukmasterorganicchemistry.com. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) chemguide.co.ukmasterorganicchemistry.com.
For m-acetylbenzaldehyde, a related compound possessing both aldehyde and ketone groups, sodium borohydride is capable of reducing both carbonyls to their respective alcohol forms brainly.com. In the case of 4-acetylbenzaldehyde, NaBH₄ can selectively reduce the aldehyde group to 4-acetylbenzyl alcohol nih.gov. Selective reduction of the less reactive carbonyl group (the acetyl group) in 4-acetylbenzaldehyde to 4-(1-hydroxyethyl)benzaldehyde (B3331304) has been achieved with high selectivity (93%) by protecting the more reactive aldehyde group with sodium bisulfite before reduction with diborane (B8814927) on silica (B1680970) gel cdnsciencepub.com.
The dual reducibility of this compound's carbonyl groups allows for the synthesis of various diol products or selectively reduced compounds by controlling reaction conditions and reagents.
Table 1: Examples of Carbonyl Reduction Products
| Starting Material | Reducing Agent(s) | Functional Group Reduced | Product Type | Selectivity (if applicable) | Reference |
| Aldehyde (general) | NaBH₄ / LiAlH₄ | Aldehyde | Primary Alcohol | N/A | chemguide.co.ukmasterorganicchemistry.com |
| Ketone (general) | NaBH₄ / LiAlH₄ | Ketone | Secondary Alcohol | N/A | chemguide.co.ukmasterorganicchemistry.com |
| m-Acetylbenzaldehyde | NaBH₄ | Aldehyde & Ketone | Diol (two alcohols) | N/A | brainly.com |
| 4-Acetylbenzaldehyde | NaBH₄ | Aldehyde | Primary Alcohol | Selective | nih.gov |
| 4-Acetylbenzaldehyde | Diborane on silica gel (with NaHSO₃ protection) | Ketone | Secondary Alcohol | 93% | cdnsciencepub.com |
Transition Metal-Catalyzed Transformations
Transition metal catalysis plays a crucial role in the functionalization of C-H bonds, offering efficient routes to complex organic molecules by avoiding pre-functionalization steps mdpi.comscielo.br. This compound, with its ortho-substituted aldehyde and acetyl groups, is a valuable substrate in such transformations, particularly in annulative coupling reactions.
Annulative Coupling Reactions for Phthalide (B148349) Synthesis
Annulative coupling reactions are powerful tools for constructing cyclic systems. For this compound, these reactions often lead to the formation of phthalides, which are important lactone derivatives.
C—H bond activation is a fundamental step in many transition metal-catalyzed reactions, allowing for the direct functionalization of otherwise inert C—H bonds mdpi.comscielo.br. In the context of phthalide synthesis from benzaldehydes, ortho-C—H bond activation is a key strategy. This process can convert an aldehyde molecule into a carbon nucleophile, which then undergoes addition to another carbonyl group, followed by cyclization to form the phthalide ring system mdpi.com. Rhodium(III)-catalyzed reactions, for instance, utilize C—H bond activation of benzimidates and subsequent addition to aldehydes to yield phthalides nih.gov. For this compound in Rh-catalyzed hydroacylation, the C—H activation step is kinetically fast and not the rate-determining step, suggesting that other steps, such as reductive elimination, are slower mdpi.com.
Rhodium (Rh) catalysts are effective in promoting annulative coupling reactions of benzaldehydes to synthesize 3-substituted phthalides. The catalytic cycle typically involves several steps: oxidative addition of Rh(I) to the aldehyde C—H bond, forming a Rh(III) hydride complex (C—H activation); insertion of a keto C=O group into the Rh—H bond to generate an alkoxyrhodium(III) complex; and finally, reductive elimination and lactonization to yield the phthalide and regenerate the active Rh species mdpi.com.
Specifically, in Rh-catalyzed hydroacylation, the reaction of this compound shows no kinetic isotope effect (KIE ≈ 1), indicating that the C—H activation is fast and not the rate-determining step. Instead, the reductive elimination is likely the slow step in the process mdpi.com. This highlights the efficiency of the C—H activation in these systems and points to the subsequent steps as bottlenecks for optimization.
Copper-catalyzed intramolecular annulation reactions provide a facile and efficient method for constructing 3-hydroxy-1-indanones. While the primary starting materials for these reactions are often 2-ethynylbenzaldehyde (B1209956) derivatives, this compound has been identified as a crucial intermediate in the proposed mechanism for such transformations acs.org.
In a copper(I)-catalyzed cascade annulation, 2-ethynylbenzaldehyde (compound 1a) can be activated by the Cu(I) catalyst, followed by hydration of the alkyne to form an intermediate. This intermediate then undergoes acid-catalyzed elimination to yield this compound (intermediate C). Subsequently, this this compound intermediate can be converted into the target 3-hydroxy-1-indanone (B1295786) via an Aldol reaction, often promoted by a base such as pyrrolidine (B122466) acs.org. This demonstrates the role of this compound as a key cyclization precursor in copper-catalyzed indanone synthesis.
Table 2: Transition Metal-Catalyzed Transformations of this compound and Related Compounds
| Reaction Type | Catalyst System | Key Intermediate/Substrate Role | Product Class | Reference |
| Phthalide Synthesis (Annulative Coupling) | Rh(I)/Rh(III) (e.g., [Cp*RhCl₂]₂) | C—H Bond Activation | Phthalides | mdpi.comnih.gov |
| Indanone Synthesis (Intramolecular Annulation) | Cu(I) (e.g., CuI) | Intermediate (via Aldol reaction) | 3-Hydroxy-1-indanones | acs.org |
Rh-catalyzed Annulative Coupling of Benzaldehydes
Chiral Catalysis and Stereoselective Transformations
Organocatalyzed Diastereo- and Enantioselective Annulations
This compound and its derivatives have been explored as substrates in organocatalyzed annulation reactions, leading to the formation of complex chiral molecules with high stereocontrol. These transformations leverage the compound's dual carbonyl functionalities to construct new cyclic systems.
One notable example involves the pyrrolidine-catalyzed reaction of this compound (designated as 1.160a in the study) with cyclopentadiene (B3395910) (CpH), which was observed to form a novel pentafulvene derivative (±)-1.162a. Further investigations aimed at developing an enantioselective variant of this reaction to furnish the pentafulvene derivative as a single enantiomer, capitalizing on its ability to crystallize as a conglomerate. This approach allowed for the chiral amplification of scalemic mixtures to enantiopure 1.162a through crystallization, followed by diastereoselective reduction to the corresponding CpH derivative.
Furthermore, 2-acetylbenzaldehydes have been implicated in Mannich annulation reactions with secondary amines, which can be designed to proceed enantioselectively. More recently, a chiral phosphoric acid-catalyzed atroposelective [4+1] annulation strategy has been developed, utilizing ketoaldehydes, including derivatives of this compound, and 1H-indol-1-amines. This method allows for the synthesis of isoindolinones featuring both central and axial chiralities with high enantioselectivities and diastereoselectivities. For instance, using 2-acetyl-6-chlorobenzaldehyde as a substrate in this annulation yielded the desired isoindolinone product, although with a lower yield and enantiomeric excess compared to other substrates.
DFT Calculations for Stereoselectivity and Reaction Pathways
Density Functional Theory (DFT) calculations play a crucial role in understanding the intricate reaction pathways and predicting the stereoselectivity of transformations involving this compound. These computational methods provide insights into transition states, intermediates, and the energetic profiles of reactions that are challenging to probe experimentally.
A significant application of DFT calculations in the context of this compound is in elucidating its photochemical behavior. For example, time-dependent DFT (TD-DFT), TD-CAM-DFT, and DFT-MRCI computations have been employed to assign spectroscopic signatures and understand the photo-isomerization mechanism of ortho-acetylbenzaldehyde (oABA) to 3-methylphthalide (3MP). These calculations confirmed that the isomerization proceeds through a ketene intermediate, which forms rapidly (within approximately 2-3 picoseconds) after photo-excitation. They also indicated that intersystem crossing (ISC) to the triplet state of oABA competes with ketene formation, with the triplet state potentially contributing to ketene formation via a biradical intermediate.
While not directly on this compound, related studies on similar acetylbenzaldehyde isomers, such as 3-acetylbenzaldehyde (B1583000) and 4-acetylbenzaldehyde, have utilized quantum chemical calculations to investigate the enantioselectivity mechanisms of enzyme-catalyzed reductions. Such studies map out entire reaction pathways, including transition states, to explain observed stereochemical outcomes, demonstrating the broader utility of DFT in understanding the selectivity of carbonyl group reactions.
Isotopic Labeling Experiments and Mechanistic Elucidation
Isotopic labeling experiments are indispensable tools for unraveling complex reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. For this compound, these experiments have provided direct evidence for mechanistic pathways, particularly in stereoselective syntheses.
In the chiral phosphoric acid-catalyzed atroposelective [4+1] annulation involving ketoaldehydes, including this compound derivatives, isotopic labeling experiments were performed to probe the reaction mechanism. By incorporating deuterium (B1214612) (D) and oxygen-18 (¹⁸O) into the substrates, researchers were able to synthesize D- and ¹⁸O-labeled atropisomers. These experiments confirmed the isotopic incorporation into the final products, which exhibited high enantioselectivities and diastereoselectivities. The mechanistic studies, supported by both experimental and DFT findings, suggested a sequential condensation, cyclization, and isomerization cascade, with the second step being the enantio-determining process. The isolation of a key intermediate (Int0) and its subsequent conversion to the final product with high enantiomeric excess further validated the proposed mechanism.
Such isotopic labeling approaches provide direct experimental evidence that complements computational studies, offering a comprehensive understanding of how specific atoms rearrange during a reaction and contributing significantly to the elucidation of complex organic reaction mechanisms.
Applications of 2 Acetylbenzaldehyde in Complex Molecule Synthesis
Building Block for Heterocyclic Compounds
The presence of two ortho carbonyl groups in 2-acetylbenzaldehyde is instrumental in the formation of novel heterocyclic systems. umich.eduarkat-usa.org This structural arrangement allows for intramolecular cyclization reactions, leading to the efficient synthesis of various ring systems.
Synthesis of Novel Heterocycles
This compound and other o-acylbenzaldehydes are recognized for their potential to serve as starting materials in the synthesis of novel heterocycles. umich.eduarkat-usa.orgresearchgate.net The inherent reactivity of the ortho-disubstituted benzene (B151609) ring allows for the creation of new heterocyclic compounds, often under straightforward experimental conditions. umich.eduresearchgate.net
Formation of Isoindoles, Phthalimidines, and Isoindoloquinazolines
This compound has proven to be a useful precursor for the synthesis of several important heterocyclic compounds, including isoindoles, phthalimidines, and isoindoloquinazolines. umich.eduarkat-usa.orgresearchgate.net For instance, the reaction of o-benzoylbenzaldehyde (a related o-acylbenzaldehyde) with aniline (B41778) can lead to the formation of phthalimidine in a 65% yield. arkat-usa.org Furthermore, 2-arylketobenzaldehydes, a class that includes this compound, can be utilized to create fluorescent isoindole crosslinks through a three-component reaction. rsc.org
Table 1: Synthesis of Heterocyclic Compounds from o-Acylbenzaldehydes
| Product Type | Precursor Type | Example Reaction/Yield (if specified) | Source |
| Isoindoles | o-Acylbenzaldehydes | Useful precursor | umich.eduarkat-usa.orgresearchgate.net |
| Phthalimidines | o-Acylbenzaldehydes | Reaction with aniline (65% yield for o-benzoylbenzaldehyde) | umich.eduarkat-usa.orgresearchgate.net |
| Isoindoloquinazolines | o-Acylbenzaldehydes | Useful precursor | umich.eduarkat-usa.orgresearchgate.net |
| Fluorescent Isoindole Crosslinks | 2-Arylketobenzaldehydes | Three-component reaction | rsc.org |
Synthesis of Indanones and Naphthols
Beyond heterocycles, this compound also serves as a starting material for the synthesis of non-heterocyclic aromatic compounds such as indanones and naphthols. umich.eduarkat-usa.orgresearchgate.net For example, 3-hydroxy-1-indanones can be synthesized from commercially available this compound through an intramolecular annulation reaction, with reported yields up to 91% in the presence of pyrrolidine (B122466). acs.org Indanone derivatives, including 3-aminoindan-1-ones, can be efficiently synthesized via an acid-promoted two-component Mannich annulation reaction involving acetylbenzaldehydes and secondary amines. researchgate.net Furthermore, 1-indanones can undergo a two-step ring expansion to yield 2-chloro/bromo-1-naphthols, providing rapid access to complex polyfunctionalized aromatic structures that are found in various natural products and pharmaceuticals. nih.gov
Table 2: Synthesis of Indanones and Naphthols from this compound
| Product Type | Reaction/Conditions (if specified) | Yield (if specified) | Source |
| 3-Hydroxy-1-indanones | CuI-catalyzed intramolecular annulation with pyrrolidine | Up to 91% | acs.org |
| 3-Aminoindan-1-ones | Acid-promoted Mannich annulation with secondary amines | Moderate to good | researchgate.net |
| 2-Halo-1-naphthols | Two-step ring expansion from 1-indanones (derived from o-acylbenzaldehydes) | ≤83% for 2-chloronaphthols | nih.gov |
Role in Pharmaceutical and Agrochemical Synthesis
The unique chemical structure of this compound, with its reactive aldehyde and ketone functionalities, makes it a valuable intermediate in the synthesis of compounds relevant to both the pharmaceutical and agrochemical sectors. umich.eduarkat-usa.org
Precursor for Therapeutic Agents
Aromatic aldehydes, including this compound, have found significant applications in the pharmaceutical industry. umich.eduarkat-usa.org this compound has been utilized in the synthesis of glycosylporphyrins, which are considered appropriate for cancer photochemotherapy. researchgate.net Derivatives formed from o-acylbenzaldehydes, such as imidazo (B10784944) and pyrimidoisoindole derivatives, have demonstrated various biological activities, including psychostimulant, analgesic, antipyretic, anti-inflammatory, and antifungal properties. researchgate.net The indanone moiety, which can be synthesized using this compound, is a privileged structure in medicinal chemistry and serves as an intermediate for many pharmacologically active compounds. researchgate.net Additionally, polyfunctionalized aromatic structures derived from 1-naphthols, accessible via this compound-derived indanones, are present in numerous pharmaceuticals and exhibit potent biological activities. nih.gov
Development of Pesticides and Herbicides
This compound (OAB) is noted for its suitability in the detection of pesticides and insecticides. researchgate.net While specific synthetic pathways for commercial pesticides or herbicides directly from this compound are not widely detailed in the provided sources, its general utility in organic synthesis suggests its potential as a building block for agrochemical development, similar to its role in pharmaceutical synthesis due to its versatile reactivity.
Compound Names and PubChem CIDs
Applications in Materials Science and Polymer Chemistry
The distinct reactivity of this compound makes it a key building block in the development of advanced materials, including polymers and dyes, and in the realm of coordination chemistry for the formation of metal complexes with catalytic properties.
Synthesis of Polymers and Dyes
This compound serves as a valuable starting material for the synthesis of various organic compounds, including polymers and dyes ontosight.ai. Its utility in these syntheses stems from its ability to undergo diverse chemical reactions, particularly condensation reactions, facilitated by the presence of both aldehyde and ketone functional groups . These condensation reactions are crucial for forming larger organic molecules, such as imines and hydrazones, which are significant intermediates in the production of polymers and dyes .
Specifically, this compound is employed as a precursor in the synthesis of various dyes and pigments ontosight.ai. The compound's dual carbonyl groups allow for chemoselective reactions, including reductions, oxidations, and hydrosilylations, which are essential processes for synthesizing functionalized polymers . Furthermore, this compound has been explored for its application in the creation of Schiff base polymers, which hold potential for use in sensor technologies .
Coordination Chemistry: Ligand Formation with Metal Ions
In the field of coordination chemistry, this compound acts as a ligand, demonstrating its capacity to form coordination complexes with a variety of metal ions . These metal-ligand complexes are significant due to their wide-ranging applications in both catalysis and materials science . The unique structural features of this compound, which include a reactive aldehyde group and an electron-withdrawing acetyl group, play a crucial role in influencing its reactivity and its ability to interact effectively with metal centers . The formation of these complexes is known to enhance the reactivity of the central metal atom .
Enhancement of Catalytic Activity via Metal Complexes
Compound Information
Theoretical and Computational Studies of 2 Acetylbenzaldehyde
Investigation of Quantum Chemical Phenomena
Quantum chemical phenomena explore the behavior of matter at the atomic and subatomic levels, applying the principles of quantum mechanics to understand chemical systems. For 2-Acetylbenzaldehyde, these investigations encompass detailed analyses of its electronic structure, reaction pathways, and interactions with energy, often employing advanced computational methodologies.
Polariton Chemistry and Reaction Rate Modification
Polariton chemistry is an emerging field that investigates chemical reactions within optical cavities, where strong coupling between molecular vibrations and confined photons leads to the formation of hybrid light-matter states known as polaritons nih.gov. This vibrational strong coupling (VSC) has been reported to modify chemical reaction rates, product ratios, and even phase transitions. The energy exchange between molecular vibrations and resonant cavity photons can influence the potential energy surfaces of molecules, thereby altering reaction kinetics nih.gov.
While polariton chemistry holds significant promise for controlling chemical processes, specific detailed research findings focusing solely on this compound concerning polariton-modified reaction rates via VSC were not extensively identified in the current literature search. However, the principles established in this field are broadly applicable to molecules with appropriate vibrational modes, and related studies on isomers, such as 4-acetylbenzaldehyde (B1276866), have demonstrated the ability of VSC to influence reactivity.
Site-Selective Chemical Reaction Control
Site-selective chemical reaction control aims to direct reactivity towards a specific functional group or bond within a molecule, often achieved through precise manipulation of energy or environment. In the context of polariton chemistry, VSC offers a novel approach to achieve site selectivity by tuning the cavity resonance to a specific vibrational mode associated with a particular reactive site. This selective coupling can modify the reactivity of that specific site, leaving other parts of the molecule largely unaffected.
Similar to polariton-modified reaction rates, detailed experimental and theoretical studies specifically demonstrating site-selective chemical reaction control for this compound via VSC were not prominently found in the provided search results. Nonetheless, the concept is a crucial aspect of quantum chemical control, with its potential illustrated by studies on related compounds where, for instance, the selective reaction of an aldehyde over a ketone group has been achieved by automated cavity tuning to maintain optimal VSC of a specific carbonyl stretch.
Other Relevant Quantum Chemical Phenomena for this compound
Beyond the specific areas of polariton chemistry and site-selective control via VSC, significant quantum chemical investigations have been conducted on this compound, shedding light on its fundamental reactivity and transformations.
Density Functional Theory (DFT) Studies on Reaction Mechanisms: DFT calculations have been extensively employed to elucidate the mechanisms and stereoselectivity of reactions involving this compound. For instance, in the organocatalyzed [4+1] annulation reaction of hydrazine (B178648) with 2-acylbenzaldehyde (which includes this compound), DFT studies modeled the formation of isoindolinone products. These calculations provided insights into the energy profile of the annulation, showing that the first addition of the amino group to the aldehyde is a reversible step, leading to a racemic intermediate. A subsequent addition to the ketone moiety forms an intermediate with multiple chiral centers and a chiral axis, with computed relative energies for different diastereomers. Experimental and DFT studies collectively suggest a cascade sequence involving sequential condensation, cyclization, and isomerization, where the second step is identified as the enantio-determining process.
Photolysis and Photo-isomerization: this compound undergoes photolysis when exposed to light. Studies have determined an average photolysis quantum yield of 0.21 for this compound in the 290-400 nm range. The major photolysis product observed from this compound is 3-methylphthalide. The photo-isomerization of o-acetylbenzaldehyde (oABA), which is this compound, in acetonitrile (B52724) has been studied using femtosecond and nanosecond transient absorption spectroscopy. This isomerization yields 3-methylphthalide (3MP) with a quantum yield of approximately 0.3 (30%). Crucially, femtosecond stimulated Raman spectroscopy (FSRS) measurements revealed that this isomerization proceeds via a ketene (B1206846) intermediate, which is formed rapidly, within approximately 2-3 picoseconds after photo-excitation. Intersystem crossing (ISC) to the triplet state of oABA has been observed to compete with the formation of the ketene intermediate, and the triplet state itself may also contribute to ketene formation, potentially through a biradical intermediate. Quantum chemical computations, including TD-DFT, TD-CAM-DFT, and DFT-MRCI, have been instrumental in assigning spectroscopic signatures and corroborating these experimental findings.
Future Research Directions and Unexplored Avenues
Q & A
Basic: What spectroscopic methods are recommended for characterizing 2-Acetylbenzaldehyde, and how should the data be interpreted?
Answer:
this compound can be characterized using a combination of IR spectroscopy , high-resolution mass spectrometry (HRMS) , and multinuclear NMR (¹H and ¹³C) .
- IR spectroscopy identifies functional groups: the carbonyl (C=O) stretch of the acetyl group appears near 1748 cm⁻¹, and the aldehyde (CHO) stretch is observed at ~1695 cm⁻¹ .
- HRMS confirms the molecular ion ([C₉H₉O₂]⁺) with an exact mass of 149.0603, ensuring molecular formula validation .
- NMR analysis (e.g., ¹H NMR in CDCl₃) reveals distinct signals: δ 10.19 (s, aldehyde proton), aromatic protons between δ 7.60–7.84 (integrated for substitution pattern), and δ 2.62 (s, acetyl CH₃) .
Methodological Tip: Cross-reference spectral data with literature to confirm purity and structural integrity.
Advanced: How do ortho-substituents like acetyl groups influence the reactivity of benzaldehyde derivatives in palladium-catalyzed reactions?
Answer:
Ortho-substituents sterically hinder coordination to palladium catalysts, altering reaction pathways. In Pd-catalyzed nitrile boronic acid cross-coupling, this compound showed no decarbonylation under conditions where other aldehydes reacted. This suggests:
- The acetyl group disrupts Pd coordination geometry, preventing decarbonylation .
- Boronic acid additives (e.g., 2-formylphenylboronic acid) do not overcome this steric blockage, indicating a concerted mechanism requiring precise spatial alignment .
Experimental Design: Compare reactivity with meta- or para-substituted analogs to isolate steric vs. electronic effects.
Basic: What safety protocols are essential when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of vapors, as aldehydes are respiratory irritants .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Documentation: Always review Safety Data Sheets (SDS) for specific handling instructions and emergency contacts .
Advanced: What strategies can resolve contradictions in reaction yields or byproduct formation involving this compound?
Answer:
- Control Experiments: Replicate reactions under inert atmospheres (e.g., N₂) to rule out oxidation side reactions .
- Analytical Triangulation: Use HPLC or GC-MS to detect trace byproducts not visible via NMR .
- Kinetic Studies: Vary reaction time/temperature to identify if byproducts arise from intermediate degradation .
Case Study: In Pd-catalyzed reactions, the absence of decarbonylation in this compound was confirmed by recovering >95% starting material, highlighting substrate-specific limitations .
Basic: What synthetic routes are effective for preparing this compound, and how can they be optimized?
Answer:
- Hydrazide Precursor Route: Reacting a hydrazide derivative with acidic workup yields this compound (38% yield). Key parameters include:
- Temperature control (0–5°C during diazotization) .
- Solvent selection (ethanol improves solubility of intermediates) .
Optimization: Increase yield via slow addition of nitrosating agents and rigorous exclusion of moisture.
Advanced: How can computational modeling complement experimental studies of this compound’s electronic properties?
Answer:
- DFT Calculations: Model the electron-withdrawing effect of the acetyl group to predict regioselectivity in electrophilic substitutions .
- Transition State Analysis: Simulate Pd coordination geometries to rationalize failed decarbonylation (e.g., steric clashes in ortho-substituted systems) .
Integration: Validate computational findings with experimental kinetic isotope effects (KIEs) or Hammett plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
